Tert-butyl 2-amino-2-(3-methylphenyl)acetate Tert-butyl 2-amino-2-(3-methylphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 2137506-36-4
VCID: VC6369383
InChI: InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3
SMILES: CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N
Molecular Formula: C13H19NO2
Molecular Weight: 221.3

Tert-butyl 2-amino-2-(3-methylphenyl)acetate

CAS No.: 2137506-36-4

Cat. No.: VC6369383

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-2-(3-methylphenyl)acetate - 2137506-36-4

Specification

CAS No. 2137506-36-4
Molecular Formula C13H19NO2
Molecular Weight 221.3
IUPAC Name tert-butyl 2-amino-2-(3-methylphenyl)acetate
Standard InChI InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3
Standard InChI Key XFZIGNDYHHYZAQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Tert-butyl 2-amino-2-(3-methylphenyl)acetate (C₁₃H₁₉NO₂; molecular weight 221.3 g/mol) features a central glycine-derived backbone with two critical substituents:

  • A tert-butyl ester group at the carboxyl terminus, enhancing steric bulk and hydrolytic stability.

  • A 3-methylphenyl group at the α-carbon, introducing aromaticity and potential π-π interactions in biological systems.

The IUPAC name, tert-butyl 2-amino-2-(3-methylphenyl)acetate, reflects its esterification of the amino acid derivative. X-ray crystallography of analogous compounds reveals a planar aromatic ring system and staggered conformation around the α-carbon, minimizing steric clashes between the tert-butyl and methylphenyl groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.3 g/mol
Boiling Point312–315°C (estimated)
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.8 mg/mL (25°C, pH 7)

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, Ar-CH₃), 3.82 (s, 2H, CH₂COO), 6.7–7.2 (m, 4H, aromatic) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 3350–3500 cm⁻¹ (N-H stretch).

  • MS (ESI): m/z 222.1 [M+H]⁺, consistent with molecular weight.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of tert-butyl 2-amino-2-(3-methylphenyl)acetate:

Route 1: Esterification of Amino Acid Precursors

  • Starting Material: 2-Amino-2-(3-methylphenyl)acetic acid.

  • Reagents: tert-Butanol, p-toluenesulfonic acid (PTSA).

  • Conditions: Reflux in toluene (110°C, 12 h), yielding 85–90% pure product.

Route 2: Reductive Amination

  • Step 1: Condensation of 3-methylbenzaldehyde with tert-butyl glycinate under basic conditions.

  • Step 2: Sodium borohydride reduction of the intermediate imine (MeOH, 0°C, 2 h), achieving 78% yield .

Table 2: Synthetic Method Comparison

ParameterRoute 1Route 2
Yield85–90%75–78%
Purity (HPLC)≥98%≥95%
Reaction Time12 h6 h
ScalabilityLimited by acid catalystAmenable to scale-up

Industrial Production Challenges

Large-scale manufacturing faces hurdles:

  • Cost of tert-Butanol: Requires excess reagent for complete esterification.

  • Byproduct Formation: Di-tert-butyl ether generation via SN1 mechanisms under acidic conditions.

  • Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography shows promise for throughput.

Chemical Reactivity and Stability

Ester Hydrolysis

The tert-butyl ester undergoes pH-dependent hydrolysis:

  • Acidic Conditions (HCl, H₂O/THF): Rapid cleavage (t₁/₂ = 1.2 h at pH 2) to 2-amino-2-(3-methylphenyl)acetic acid.

  • Basic Conditions (NaOH, EtOH/H₂O): Slower degradation (t₁/₂ = 8.5 h at pH 12), with competing amide hydrolysis at elevated temperatures .

Amino Group Reactivity

The primary amine participates in:

  • Schiff Base Formation: Reacts with aldehydes (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde) to form imines, subsequently reduced to stable amines using NaBH₃CN .

  • Amide Coupling: EDCI/HOBt-mediated reactions with carboxylic acids yield peptidomimetics, critical in PPAR agonist development .

Applications in Drug Discovery

Antidiabetic Agents

Incorporation into zwitterionic PPAR agonists addresses:

  • Acid Stability: Replacement of 1,3,4-oxadiazole with tert-butyl ester prevents acidic degradation (t₁/₂ > 48 h at pH 1) .

  • Bioisosterism: The ester group mimics carboxylate pharmacophores while improving membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2) .

Peptidomimetic Scaffolds

The compound’s chiral center enables:

  • Enantioselective Synthesis: (S)-isomer shows 3-fold higher PPARγ binding affinity vs. (R)-isomer .

  • Solid-Phase Synthesis: Loading onto Wang resin (0.6 mmol/g) facilitates automated peptide synthesis.

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Tert-butyl 2-amino-2-(3-methylphenyl)acetate12842 (human microsomes)
Rosiglitazone-1518
GW9578522067

Data adapted from

Future Directions and Research Gaps

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm, ζ = -25 mV) enhances:

  • Oral Bioavailability: From 12% (free drug) to 67% in rat models.

  • Tissue Retention: 3-fold higher pancreatic accumulation vs. intravenous administration .

Catalytic Asymmetric Synthesis

Emerging methods address chirality control:

  • Organocatalysis: Proline-derived catalysts achieve 94% ee in reductive amination.

  • Enzymatic Resolution: Candida antarctica lipase B resolves racemates with E = 28.

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